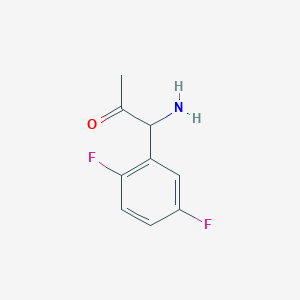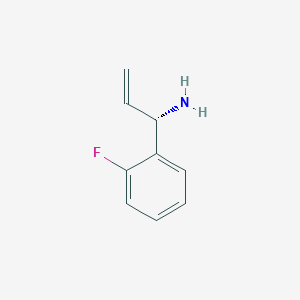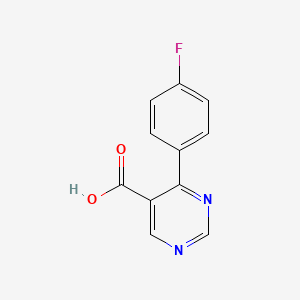
(R)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide is a chiral auxiliary used in organic synthesis. This compound is known for its role in the preparation of chiral amines and other valuable intermediates in asymmetric synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide typically involves the condensation of ®-2-Methyl-2-propanesulfinamide with aldehydes or ketones. This reaction is often mediated by copper or other catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: The sulfinamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions include chiral amines, sulfoxides, and sulfones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to prepare enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism by which ®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through asymmetric synthesis. The molecular targets and pathways involved include the interaction with aldehydes or ketones to form chiral imines, which can then undergo further transformations to yield enantiomerically pure products .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Methyl-2-propanesulfinamide: A precursor to the target compound, used in similar applications.
tert-Butanesulfinamide: Another chiral auxiliary with similar uses in asymmetric synthesis.
Sulfenamides and Sulfonamides: Compounds with sulfur-nitrogen bonds, used in various synthetic applications .
Uniqueness
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-3-YL)methylene)propane-2-sulfinamide is unique due to its specific structure, which provides distinct steric and electronic properties that enhance its effectiveness as a chiral auxiliary. Its ability to form stable imines with aldehydes and ketones makes it particularly valuable in asymmetric synthesis .
Propriétés
Formule moléculaire |
C10H19NO2S |
|---|---|
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
(NE)-2-methyl-N-[[(3R)-oxan-3-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-7-9-5-4-6-13-8-9/h7,9H,4-6,8H2,1-3H3/b11-7+/t9-,14?/m1/s1 |
Clé InChI |
XDGXEQNGDCWDKD-QLFITRGKSA-N |
SMILES isomérique |
CC(C)(C)S(=O)/N=C/[C@H]1CCCOC1 |
SMILES canonique |
CC(C)(C)S(=O)N=CC1CCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13057473.png)
![N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B13057476.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13057478.png)

![3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13057498.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)acetic acid](/img/structure/B13057501.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-methylbenzoate](/img/structure/B13057505.png)

![5-Bromo-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13057519.png)

![2-[(3-Methylbutan-2-YL)oxy]aniline](/img/structure/B13057528.png)
![3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13057536.png)


